molecular formula C13H20N4O4S B6968229 N-(2-methoxy-5-methylpyridin-3-yl)-2-(sulfamoylmethyl)pyrrolidine-1-carboxamide

N-(2-methoxy-5-methylpyridin-3-yl)-2-(sulfamoylmethyl)pyrrolidine-1-carboxamide

Cat. No.: B6968229
M. Wt: 328.39 g/mol
InChI Key: FHIOFBLDODJRQD-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylpyridin-3-yl)-2-(sulfamoylmethyl)pyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-(2-methoxy-5-methylpyridin-3-yl)-2-(sulfamoylmethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O4S/c1-9-6-11(12(21-2)15-7-9)16-13(18)17-5-3-4-10(17)8-22(14,19)20/h6-7,10H,3-5,8H2,1-2H3,(H,16,18)(H2,14,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIOFBLDODJRQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)OC)NC(=O)N2CCCC2CS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylpyridin-3-yl)-2-(sulfamoylmethyl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfamoylmethyl group: This step might involve sulfonation reactions using reagents like sulfonyl chlorides.

    Attachment of the pyridine moiety: This can be done through coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylpyridin-3-yl)-2-(sulfamoylmethyl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylpyridin-3-yl)-2-(sulfamoylmethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound could modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-5-methylpyridin-3-yl)-2-(aminomethyl)pyrrolidine-1-carboxamide
  • N-(2-methoxy-5-methylpyridin-3-yl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide

Uniqueness

N-(2-methoxy-5-methylpyridin-3-yl)-2-(sulfamoylmethyl)pyrrolidine-1-carboxamide is unique due to the presence of the sulfamoylmethyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness might translate into different reactivity, stability, and biological activity.

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